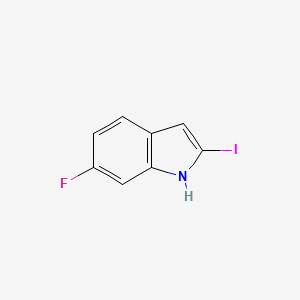
6-Fluoro-2-iodo-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-2-iodo-1H-indole is a compound with the CAS Number: 1388031-58-0 . It has a molecular weight of 261.04 and is a powder in physical form . The IUPAC name for this compound is 6-fluoro-2-iodo-1H-indole .
Synthesis Analysis
The synthesis of indole derivatives, including 6-Fluoro-2-iodo-1H-indole, often involves electrophilic substitution reactions . The indole ring is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation .Molecular Structure Analysis
The InChI code for 6-Fluoro-2-iodo-1H-indole is 1S/C8H5FIN/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4,11H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Indole derivatives, including 6-Fluoro-2-iodo-1H-indole, are highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation .Aplicaciones Científicas De Investigación
Synthesis in Drug Development
6-Fluoro-2-iodo-1H-indole and its derivatives are integral in the synthesis of various pharmacologically active compounds. For example, it's used in the synthesis of HIV non-nucleoside reverse transcriptase inhibitors (Mayes et al., 2010). Similarly, it plays a role in the development of HIV-1 attachment inhibitors, where modifications of the indole derivative can significantly enhance potency and bioavailability (Wang et al., 2003).
Chemical and Spectroscopy Studies
In chemical research, 6-Fluoro-2-iodo-1H-indole is studied for its interaction with other elements and compounds. For instance, research on fluorinated aromatic compounds, including 6-F-indole, focuses on understanding their 13C–19F and 1H–19F coupling constants, which is crucial for chemical shift correlation spectroscopy (Guo & Wong, 1986).
Antimicrobial and Antifungal Applications
Indoles, including 6-fluoro-2-iodo derivatives, have been explored for their potential in antimicrobial and antifungal applications. For example, 2-arylindoles have shown considerable fungicidal activities, with certain derivatives demonstrating inhibition rates of over 90% against various fungi (Huo et al., 2022). This suggests a potential for using these compounds in developing new fungicides.
Biological Activity and Pharmaceutical Properties
Fluorinated indole derivatives, such as 6-fluoro-2-iodo-1H-indole, are evaluated for their biological activities, which can lead to novel pharmaceutical applications. For instance, 6-fluoro-7-substituted indole derivatives have been synthesized for potential use in medicinal chemistry, indicating the versatility of these compounds in drug development (McKittrick et al., 1990).
Antibiofilm and Antivirulence Properties
6-Fluoro-2-iodo-1H-indole derivatives have been investigated for their antibiofilm and antivirulence properties. These compounds can interfere with quorum sensing and suppress biofilm formation and virulence factor production in bacterial pathogens like Serratia marcescens, showcasing their potential in combating bacterial infections and resistance (Sethupathy et al., 2020).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Direcciones Futuras
Indole derivatives, including 6-Fluoro-2-iodo-1H-indole, have attracted increasing attention in recent years due to their wide range of biological activities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the future directions of research on 6-Fluoro-2-iodo-1H-indole could involve further exploration of its biological activities and potential applications in medicine.
Propiedades
IUPAC Name |
6-fluoro-2-iodo-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FIN/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTXSZAHHDWLDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-iodo-1H-indole | |
CAS RN |
1388031-58-0 |
Source


|
| Record name | 6-fluoro-2-iodo-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride](/img/structure/B2404410.png)
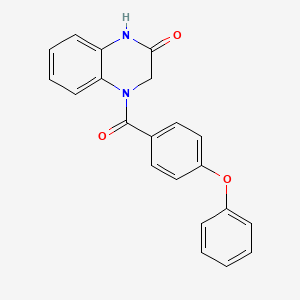
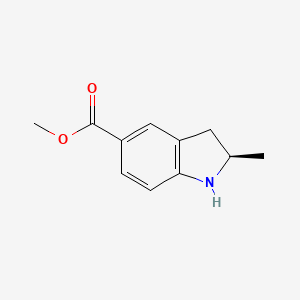
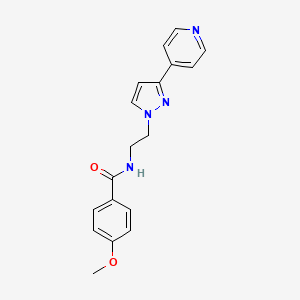
![Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl-](/img/structure/B2404414.png)
![N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2404417.png)
![1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane](/img/structure/B2404420.png)
![N-(furan-2-ylmethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2404422.png)
![2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2404423.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid](/img/structure/B2404425.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2404426.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2404427.png)
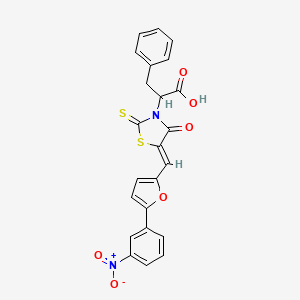
![1,3,6-trimethyl-5-(methylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404433.png)